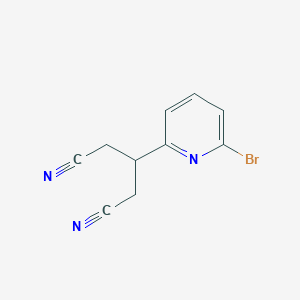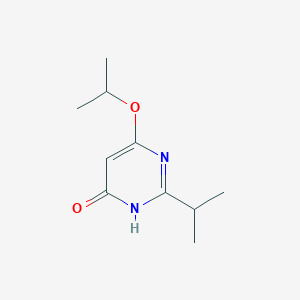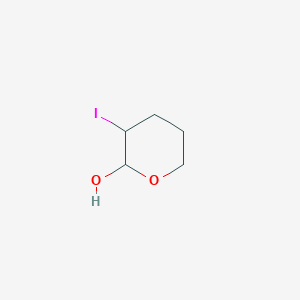
3-(2-Carboxyethyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyethyl)-2-methylbenzoic acid: is an organic compound with a carboxylic acid functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an appropriate alkylating agent, followed by oxidation to introduce the carboxyethyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Carboxyethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Carboxyethyl)-2-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its carboxylic acid group allows for easy derivatization and functionalization.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a ligand in biochemical assays and studies.
Medicine: Research in medicine explores the compound’s potential therapeutic applications. Its structural properties make it a candidate for drug development and delivery systems.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism by which 3-(2-Carboxyethyl)-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
2-Methylbenzoic acid: Lacks the carboxyethyl group, making it less versatile in certain reactions.
3-(2-Carboxyethyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
4-(2-Carboxyethyl)benzeneboronic acid: Similar structure but with the carboxyethyl group in a different position, affecting its chemical properties.
Uniqueness: 3-(2-Carboxyethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to its analogs. The presence of both the carboxyethyl and methyl groups on the benzene ring allows for a wide range of chemical modifications and functionalizations.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(2-carboxyethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
MIEVSVGUGZWYQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)






![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)

![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)


![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
